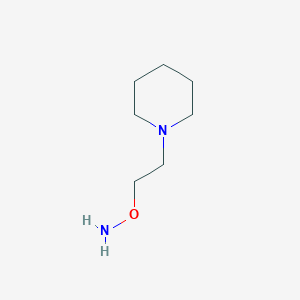

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine

Description

Overview of the Hydroxylamine (B1172632) Functional Group: Historical Context and Fundamental Chemical Nature

The hydroxylamine functional group, with the formula -NHOH, is an oxygenated derivative of ammonia (B1221849). orgsyn.org Hydroxylamine (NH2OH) itself was first isolated in its pure form in 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. bldpharm.com Historically, its preparation was a subject of considerable chemical inquiry, with early methods involving the reaction of tin and hydrochloric acid in the presence of ethyl nitrate. bldpharm.com

Chemically, hydroxylamine and its derivatives are recognized for their dual nucleophilic and reducing properties. orgsyn.org The nitrogen atom, with its lone pair of electrons, can act as a potent nucleophile, readily reacting with electrophiles like aldehydes and ketones to form oximes. orgsyn.org This reaction is a cornerstone of organic synthesis, useful for the purification of carbonyl compounds and for creating important chemical intermediates. orgsyn.org Furthermore, hydroxylamines can be classified as O- or N-hydroxylamines depending on where substitution occurs. bldpharm.com The compound O-(2-(Piperidin-1-yl)ethyl)hydroxylamine is an example of an O-substituted hydroxylamine.

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis and Heterocyclic Chemistry

Piperidine, a six-membered heterocyclic amine, is one of the most ubiquitous structural motifs in organic chemistry, particularly within pharmaceutical research. Its prevalence is so significant that it is often referred to as a "privileged scaffold," a framework that is capable of binding to multiple biological targets. google.com The piperidine ring is found in a vast number of natural products, including alkaloids like piperine (B192125) (from which it derives its name), and in a multitude of synthetic drugs. nih.govgoogle.com

The significance of the piperidine scaffold stems from several key attributes. Its saturated, non-aromatic nature provides a three-dimensional geometry that is often crucial for specific interactions with biological macromolecules. nih.gov The nitrogen atom within the ring imparts basicity and can serve as a key hydrogen bond acceptor or donor. nih.gov In chemical synthesis, piperidine is widely used as a building block, a base, and a reagent for forming enamines, which are versatile intermediates in reactions like the Stork enamine alkylation. nih.govnih.gov The development of efficient and stereoselective methods for synthesizing substituted piperidines remains an active and important area of modern organic chemistry research. beilstein-journals.org

Rationale for the Academic Investigation of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine as a Chemical Entity

The academic interest in a molecule like O-(2-(Piperidin-1-yl)ethyl)hydroxylamine arises from the strategic combination of its two core components. This bifunctional molecule presents a unique platform for chemical exploration. The rationale for its investigation can be understood through several key perspectives:

Medicinal Chemistry Building Block: The piperidine ring is a well-established pharmacophore present in numerous approved drugs. By attaching an ethyl-O-hydroxylamine linker, chemists can create a versatile building block. This allows for the piperidine moiety to be coupled to other molecules of interest via the reactive hydroxylamine group, potentially creating new drug candidates. A recent computational study, for instance, investigated the anticancer potential of molecules containing a similar N-(2-(Piperidin-1-yl)ethyl) linker, highlighting the interest in this type of structure for therapeutic applications. researchgate.net

Chemoselective Ligation: The aminooxy group (-ONH2) of the hydroxylamine is highly nucleophilic and reacts chemoselectively with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. This type of reaction, often termed oxime ligation, is a powerful tool in bioconjugation, materials science, and drug discovery for linking different molecular fragments under mild conditions.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are identified and then grown or combined to create more potent lead compounds. O-(2-(Piperidin-1-yl)ethyl)hydroxylamine can be seen as a combination of two valuable fragments—the piperidine and the aminooxyethyl group—providing a ready-made scaffold for further elaboration.

Scope and Objectives of Research into the Chemical Attributes and Transformations of the Compound

Given the rationale for its investigation, research into the chemical attributes and transformations of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine would likely encompass the following objectives:

Development of Synthetic Libraries: A primary goal would be to use the compound as a scaffold to generate a diverse library of new chemical entities. This involves reacting the terminal hydroxylamine with a wide range of aldehydes and ketones to produce a series of oxime-linked molecules. These new derivatives could then be screened for biological activity.

Exploration of Reaction Scope and Conditions: Research would aim to define the optimal conditions for reactions involving the hydroxylamine functional group. This includes studying its reactivity with various electrophiles and its stability under different catalytic systems to ensure efficient and predictable transformations.

Synthesis of Novel Ligands: The molecule contains two nitrogen atoms and one oxygen atom, which can act as donor atoms for coordinating with metal ions. A research objective could be to investigate its potential as a tridentate or bidentate ligand for the synthesis of novel metal complexes with potential catalytic or material applications.

Physicochemical and Pharmacological Profiling: A thorough investigation would involve characterizing the fundamental physicochemical properties of the compound and its derivatives. Subsequent research would focus on evaluating the biological activities of the synthesized library of compounds, building upon the known pharmacological relevance of the piperidine scaffold. nih.gov

Interactive Data Tables

Below are tables summarizing key information related to O-(2-(Piperidin-1-yl)ethyl)hydroxylamine and its constituent functional groups.

Table 1: Properties of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine

| Property | Value | Source |

| CAS Number | 22460-65-7 | bldpharm.com |

| Molecular Formula | C₇H₁₆N₂O | bldpharm.com |

| Molecular Weight | 144.21 g/mol | bldpharm.com |

| SMILES Code | NOCCN1CCCCC1 | bldpharm.com |

| Common Synonyms | 2-(1-Piperidinyl)ethoxyamine | N/A |

Table 2: A Plausible Synthetic Route for O-(2-(Piperidin-1-yl)ethyl)hydroxylamine

While specific high-yield syntheses are not widely published in top-tier journals, a common approach for preparing similar O-alkyl hydroxylamines involves a two-step process from a suitable haloalkanol.

| Step | Reaction | Reagents & Conditions | General Reference |

| 1 | N-Alkylation of Piperidine | Piperidine, 2-chloroethanol (B45725), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Analogous to N-alkylation reactions |

| 2 | O-Alkylation of a Hydroxylamine Surrogate | 2-(Piperidin-1-yl)ethanol, N-Hydroxyphthalimide, DEAD, PPh₃ (Mitsunobu reaction) followed by hydrazinolysis | Analogous to O-alkylation methods |

Structure

3D Structure

Properties

IUPAC Name |

O-(2-piperidin-1-ylethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-10-7-6-9-4-2-1-3-5-9/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVHXQKCSEVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553805 | |

| Record name | O-[2-(Piperidin-1-yl)ethyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22460-65-7 | |

| Record name | O-[2-(Piperidin-1-yl)ethyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O 2 Piperidin 1 Yl Ethyl Hydroxylamine and Structural Analogues

Strategies for Piperidine (B6355638) Ring Construction as Applied to the Target Compound's Moiety

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. nih.govacs.org Its synthesis has been extensively studied, leading to a variety of robust methods applicable to the piperidine portion of the target molecule.

Catalytic Hydrogenation and Reductive Amination Approaches for Piperidine Formation

Catalytic hydrogenation of pyridine (B92270) and its derivatives is a fundamental and widely used method for synthesizing the saturated piperidine core. asianpubs.org This transformation involves the reduction of the aromatic pyridine ring using hydrogen gas, often under pressure and in the presence of a metal catalyst. asianpubs.org Various catalytic systems have been developed to achieve high yields and selectivity. nih.govasianpubs.org

Commonly employed catalysts include platinum oxide (PtO₂), rhodium, palladium, and ruthenium. asianpubs.orgacs.org For instance, the hydrogenation of pyridine to piperidine can be achieved with high efficiency using a carbon-supported rhodium catalyst at ambient temperature and pressure through electrocatalytic methods. nih.govacs.org Traditional thermochemical hydrogenation often requires more forcing conditions, such as elevated temperatures and pressures. asianpubs.org The choice of solvent, such as glacial acetic acid, can also play a crucial role in the reaction's success. asianpubs.org

Table 1: Comparison of Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Key Features | Citations |

| Rhodium on Carbon (Rh/C) | H₂ (from water splitting) | Ambient Temp/Pressure, Electrocatalytic | High energy efficiency; avoids high H₂ gas pressure. | nih.govacs.org |

| Platinum Oxide (PtO₂) | H₂ Gas | 50-70 bar, Room Temp, Acetic Acid | Effective for various substituted pyridines; mild catalyst. | asianpubs.org |

| Palladium on Carbon (Pd/C) | H₂ Gas | Varies (e.g., in water) | Commonly used for hydrogenation. | acs.orggoogle.com |

| Borane Catalyzed | Ammonia (B1221849) Borane | Metal-free | Avoids high pressure H₂ gas. | organic-chemistry.org |

Reductive amination provides an alternative and versatile route to substituted piperidines. nih.govresearchgate.net This method typically involves the condensation of a dicarbonyl compound (or a functional equivalent) with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to yield the piperidine ring. researchgate.net Intramolecular reductive amination applied to carbohydrate-derived precursors is a powerful strategy for synthesizing polyhydroxylated piperidines. researchgate.net A convenient one-pot procedure for the N-alkylation of existing piperidines utilizes aldehydes and a borane-pyridine complex, replacing more toxic cyanoborohydride reagents. tandfonline.comtandfonline.com

Intramolecular Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a linear precursor containing a nitrogen atom and a reactive functional group elsewhere in the chain is induced to form the heterocycle. nih.gov These reactions can be categorized by the type of bond being formed (C-N or C-C) and the nature of the chemical transformation. nih.govresearchgate.net

A variety of methods fall under this category, including:

Metal-catalyzed cyclization: Transition metals like gold, palladium, and ruthenium can catalyze the cyclization of substrates such as amino-alkenes or amino-alkynes. organic-chemistry.orgnih.gov For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form piperidines. nih.gov

Radical-mediated cyclization: Radical reactions offer another pathway, such as the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov

Aza-Michael reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is a common method for forming the piperidine ring. nih.gov

Hydroamination/Cyclization Cascades: An acid-mediated cascade involving alkyne functionalization and subsequent reduction can lead to piperidine formation. nih.gov

The success and stereoselectivity of these cyclizations can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov Asymmetric synthesis using chiral catalysts or ligands can provide enantioenriched piperidine derivatives. acs.org

Multicomponent Reaction Sequences Leading to Piperidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials react in a single synthetic operation to form a complex product that incorporates substantial portions of all reactants. acs.orgtaylorfrancis.com MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules. acs.orgacs.org

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. acs.orgtaylorfrancis.com These reactions often involve the one-pot combination of an aldehyde, an amine (or ammonium (B1175870) acetate (B1210297) as an ammonia source), and a compound with an active methylene (B1212753) group, such as a malonate or a β-ketoester. acs.org For instance, a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium acetate can produce polysubstituted 2-piperidinones with high stereoselectivity. acs.org The use of various catalysts, including ZrOCl₂·8H₂O and tetrabutylammonium (B224687) tribromide, can facilitate these transformations. taylorfrancis.com

Synthetic Routes to the O-Substituted Hydroxylamine (B1172632) Functionality

The formation of the O-(2-(piperidin-1-yl)ethyl) group attached to the hydroxylamine nitrogen is the second critical phase in the synthesis of the target compound. This involves creating a stable C-O-N bond.

Direct Condensation and Substitution Reactions for O-Functionalization

The O-alkylation of hydroxylamine or its derivatives is a direct method for forming the O-substituted product. organic-chemistry.org In the context of synthesizing O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, this would theoretically involve the reaction of a suitable piperidine-containing electrophile with hydroxylamine. The electrophile could be a haloalkane, such as 1-(2-chloroethyl)piperidine, or an alcohol activated as a better leaving group, like 2-(piperidin-1-yl)ethyl methanesulfonate.

The nucleophilic oxygen of hydroxylamine attacks the electrophilic carbon of the piperidine ethyl side chain, displacing the leaving group to form the desired C-O bond. However, controlling the selectivity of this reaction can be challenging due to the presence of two nucleophilic sites in hydroxylamine (the nitrogen and the oxygen). O-substituted hydroxylamines are valuable reagents themselves, often used as electrophilic aminating agents. rsc.org

Utilization of Protected Hydroxylamine Derivatives as Precursors

To overcome the selectivity issues associated with the direct alkylation of hydroxylamine, a more common and reliable strategy involves the use of N-protected hydroxylamine derivatives. organic-chemistry.orgthieme-connect.com This approach is a two-step process that ensures exclusive O-alkylation. thieme-connect.comresearchgate.net

The general sequence is as follows:

O-Alkylation of an N-Protected Hydroxylamine: A hydroxylamine derivative where the nitrogen atom is protected with a group like tert-butoxycarbonyl (Boc) or phthalimide (B116566) is used. organic-chemistry.orgthieme-connect.com A particularly effective and widely used reagent is tert-butyl N-hydroxycarbamate. organic-chemistry.orgthieme-connect.comresearchgate.net This protected hydroxylamine is O-alkylated with an appropriate electrophile. For the target molecule, this would be a derivative such as 2-(piperidin-1-yl)ethyl methanesulfonate. The reaction is typically carried out in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.com

Deprotection: The protecting group is subsequently removed from the nitrogen atom to yield the final O-substituted hydroxylamine, often isolated as a stable salt like a hydrochloride. organic-chemistry.orgthieme-connect.com The Boc group, for example, is easily cleaved under acidic conditions, such as with dry HCl in diethyl ether. organic-chemistry.orgthieme-connect.com

Table 2: General Synthesis of O-Substituted Hydroxylamines via Protected Precursors

| Step | Description | Reactants | Product | Citations |

| 1. Activation of Alcohol | The alcohol (e.g., 2-(Piperidin-1-yl)ethanol) is converted into a good leaving group. | Alcohol, Methanesulfonyl chloride, Base | Mesylate (Sulfonate Ester) | organic-chemistry.orgthieme-connect.com |

| 2. O-Alkylation | The activated alcohol derivative reacts with an N-protected hydroxylamine. | Mesylate, tert-butyl N-hydroxycarbamate, DBU | N-Boc-O-alkylated hydroxylamine | organic-chemistry.orgthieme-connect.comresearchgate.net |

| 3. Deprotection | The nitrogen protecting group is removed under acidic conditions. | N-Boc protected intermediate, HCl | O-Substituted hydroxylamine hydrochloride | organic-chemistry.orgthieme-connect.comthieme-connect.com |

Electrophilic Amination Strategies for N-O Bond Formation

The creation of the nitrogen-oxygen (N-O) bond is a critical step in the synthesis of hydroxylamine derivatives. Electrophilic amination has emerged as a powerful strategy, utilizing reagents that deliver an amino group to a nucleophile. In the context of forming substituted hydroxylamines, this typically involves the reaction of a carbon or heteroatom nucleophile with an electrophilic hydroxylamine-derived reagent.

Recent advancements have introduced a variety of effective electrophilic aminating agents. nih.govrsc.org These reagents are designed to be effective nitrogen sources for creating unprotected amino functionalities, which can streamline synthetic sequences by avoiding protective group manipulations, thus enhancing step efficiency and atom economy. nih.govrsc.org

Key reagents and strategies include:

Hydroxylamine-O-sulfonic Acid (HOSA): HOSA is a versatile and widely used reagent. Depending on the reaction conditions, it can function as either a nucleophile (in basic media) or an electrophile (in neutral or acidic media). researchgate.net In its electrophilic capacity, it can aminate various nucleophiles. For instance, the N-amination of substituted benzimidazoles with HOSA proceeds in good yields. researchgate.net A new method for synthesizing N-aminopiperidine has been developed using HOSA, highlighting its utility in creating N-N bonds, a related transformation to N-O bond formation. researchgate.net

O-Acyl and O-Sulfonyl Hydroxylamine Derivatives: Reagents like O-(mesitylenesulfonyl)hydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are potent electrophilic aminating agents. nih.gov An efficient two-step synthesis for DPH has been described, and its aminating efficiency has been compared with MSH. nih.govresearchgate.net These reagents are used for the N-amination of heterocycles like pyridines and imidazoles. researchgate.net

Transition Metal Catalysis: Noble and non-noble transition metals are used to catalyze amination reactions with hydroxylamine-derived reagents. nih.govrsc.org These catalytic systems can facilitate the amination of alkenes, arenes, and sulfur compounds. rsc.orgrsc.org For example, rhodium-catalyzed reactions involving the cleavage of an N-O bond in hydroxylamine derivatives have been used to synthesize β-amino acids. rsc.org While this involves N-O bond cleavage, the principles of metal-mediated interaction with the N-O moiety are relevant.

Table 1: Comparison of Selected Electrophilic Aminating Agents

| Reagent | Abbreviation | Typical Substrates | Key Features |

| Hydroxylamine-O-sulfonic acid | HOSA | Amines, Heterocycles | Acts as electrophile in acidic/neutral media; versatile and cost-effective. researchgate.net |

| O-(Mesitylenesulfonyl)hydroxylamine | MSH | Pyridines, Imines | Powerful aminating agent. |

| O-(2,4-Dinitrophenyl)hydroxylamine | DPH | Pyridines, Imidazoles | Highly efficient; used for N-amination of various heterocycles. nih.govresearchgate.net |

| PivONH₃OTf | PONT | Alkenes, Arenes, Thiols | Enables introduction of unprotected amino groups; used in metal-catalyzed reactions. nih.govrsc.org |

Convergent and Linear Synthesis Pathways for the Integrated O-(2-(Piperidin-1-yl)ethyl)hydroxylamine Structure

Linear Synthesis: In a linear sequence, the molecule is built step-by-step from a single starting material. differencebetween.com A hypothetical linear route to the target compound could commence with the hydrogenation of 2-pyridineethanol to form 2-piperidineethanol. google.com This intermediate would then undergo functionalization of the hydroxyl group to install a good leaving group, followed by nucleophilic substitution with a hydroxylamine equivalent (e.g., N,O-bis-protected hydroxylamine) and subsequent deprotection.

Advantages: Conceptually straightforward to plan.

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in one or more final steps. wikipedia.orgfiveable.me For O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, this would mean preparing the piperidinylethanol fragment and a hydroxylamine synthon separately.

Fragment A: 1-(2-Chloroethyl)piperidine, prepared from piperidine and a suitable 2-carbon electrophile.

Fragment B: Hydroxylamine or a protected version thereof.

These two fragments would then be coupled to form the final C-N and N-O linkages.

Disadvantages: Requires more complex initial planning to identify suitable fragments and coupling strategies.

Table 2: Comparison of Linear and Convergent Synthesis Pathways

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from one starting material. differencebetween.com | Independent synthesis of fragments followed by coupling. wikipedia.org |

| Overall Yield | Tends to be lower (multiplicative loss). uniurb.it | Tends to be higher. chemistnotes.com |

| Efficiency | Can be less efficient and more time-consuming. differencebetween.com | More efficient, allows for parallel work. fiveable.me |

| Flexibility | Less flexible; a single pathway. fiveable.me | More flexible; fragments can be modified independently. |

| Example | 2-Pyridineethanol → 2-Piperidineethanol → ... → Product. google.com | (Piperidine + Ethylene (B1197577) oxide) + (Hydroxylamine) → Product. |

Strategies for Carbon-Nitrogen and Nitrogen-Oxygen Linkage Formation

The construction of the target molecule's framework relies on the effective formation of two key bonds: the C-N bond of the ethylpiperidine moiety and the N-O ether linkage.

Carbon-Nitrogen (C-N) Bond Formation: The pivotal C-N bond is formed by the N-alkylation of piperidine. This is a standard and well-documented transformation. A common method involves the reaction of piperidine with a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene oxide, to yield 2-(piperidin-1-yl)ethanol. google.comgoogle.com Alternatively, the piperidine ring itself can be formed via catalytic hydrogenation of the corresponding pyridine precursor, a process that requires careful selection of catalysts (e.g., platinum oxide, palladium on carbon) to achieve high selectivity and avoid side reactions like N-methylation. google.com

Nitrogen-Oxygen (N-O) Bond Formation: The formation of the hydroxylamine ether linkage can be achieved via several methods, largely dependent on whether a linear or convergent strategy is employed.

Nucleophilic Substitution (Williamson-type Synthesis): This is the most direct approach. It typically involves the reaction of an alkoxide with an electrophilic amine or, more commonly, an amine nucleophile with an alkyl halide. For the target molecule, this could be:

The reaction of the sodium salt of 2-(piperidin-1-yl)ethanol with an electrophilic aminating agent like chloramine (B81541) (less common due to stability issues) or a more complex reagent like HOSA.

The reaction of hydroxylamine (or a protected form like N-hydroxyphthalimide) with a pre-formed electrophile such as 1-(2-chloroethyl)piperidine. This is often the preferred route in a convergent synthesis. A two-step procedure for synthesizing β-hydroxy O-alkyl hydroxylamines from epoxides via ring-opening with N-hydroxyphthalimide followed by hydrazinolysis demonstrates a related strategy. semanticscholar.org

Reductive Amination: While typically used for C-N bonds, variations can be applied. For example, Crich developed a double reductive amination procedure for synthesizing polyhydroxylated piperidine-derived trisubstituted hydroxylamines from a dioxime. nih.gov

Cope-type Hydroamination: The reaction of N,N-disubstituted hydroxylamines with alkenes provides an efficient method for preparing trisubstituted hydroxylamines and is a powerful tool for N-O bond formation. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in any synthetic campaign. For the synthesis of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, optimization would focus on several key parameters for the C-N and N-O bond-forming steps.

Solvent: The choice of solvent can dramatically influence reaction rates and selectivity. For the N-alkylation of piperidine, polar aprotic solvents like DMF or acetonitrile (B52724) are common. For N-O bond formation using nucleophilic substitution, solvents must be chosen to adequately dissolve both the nucleophile and the electrophile without participating in the reaction.

Base: In reactions involving deprotonation of a nucleophile (e.g., hydroxylamine or an alcohol), the choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to prevent side reactions.

Temperature: Reaction temperatures must be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to decomposition and the formation of byproducts. The hydrogenation of pyridine rings, for example, requires controlled temperatures to minimize N-methylation. google.com

Stoichiometry: The ratio of reactants can be crucial. In the synthesis of N-aminopiperidine from HOSA, it was found that obtaining high yields (>90%) necessitated the use of non-stoichiometric conditions, specifically an excess of piperidine. researchgate.net

Catalyst: For reactions like hydrogenation, the catalyst type (e.g., PtO₂, Pd/C, Rh/C) and loading are key variables that affect reaction efficiency and the product profile. google.com

Protecting Groups: When dealing with multifunctional molecules, the use of protecting groups is often essential. For the hydroxylamine moiety, groups like phthalimide (for N) or benzyl (B1604629) (for O) can be used to mask reactivity until the desired bond is formed, after which they are removed.

Sustainable and Green Chemistry Considerations in the Synthesis of Hydroxylamine and Piperidine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green considerations for synthesizing hydroxylamine and piperidine derivatives include:

Solvent Selection: A major source of chemical waste is solvent usage. Green chemistry encourages the use of environmentally benign solvents like water or supercritical CO₂, or even solvent-free conditions (mechanochemistry). mdpi.com Research into task-specific ionic liquids has also provided novel, greener reaction media. organic-chemistry.org

Catalysis over Stoichiometric Reagents: The use of catalysts (including metal catalysts, organocatalysts, and biocatalysts) is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, is particularly attractive due to its high selectivity and operation in mild, often aqueous, conditions. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses are often more atom-economical than long linear syntheses. advancedchemtech.com

Use of Safer Chemicals: There is a drive to replace hazardous reagents with safer alternatives. For example, in solid-phase peptide synthesis, the hazardous base piperidine is sometimes replaced with the greener alternative 4-methylpiperidine (B120128) (4-MP). advancedchemtech.com Similarly, developing syntheses that avoid highly toxic or explosive intermediates is a priority.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks: While more challenging for complex heterocycles, the ultimate goal is to derive starting materials from renewable biomass rather than petrochemical sources.

By integrating these principles, the synthesis of molecules like O-(2-(Piperidin-1-yl)ethyl)hydroxylamine can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of O 2 Piperidin 1 Yl Ethyl Hydroxylamine

Reactions Involving the O-Substituted Hydroxylamine (B1172632) Moiety

The O-substituted hydroxylamine portion of the molecule is central to its utility in forming new carbon-nitrogen bonds, particularly through reactions with carbonyl compounds.

Formation of Oxime Derivatives from Carbonyl Compounds

A key reaction of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine is its condensation with aldehydes and ketones to yield oxime ethers. quora.comtestbook.com This reaction, a type of imine formation, is typically acid-catalyzed and proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon. testbook.comyoutube.com The subsequent elimination of a water molecule results in the formation of a stable C=N double bond characteristic of oximes. testbook.com The reaction is reversible, and the pH must be carefully controlled; the rate is generally optimal around pH 5. libretexts.org

The general mechanism involves the following steps:

Nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. youtube.comlibretexts.org

Proton transfer to form a tetrahedral intermediate. youtube.com

Protonation of the hydroxyl group to create a good leaving group (water). libretexts.org

Elimination of water and formation of the C=N double bond. libretexts.org

Deprotonation to yield the final oxime product. libretexts.org

The rate of oxime formation can be significantly influenced by the nature of the carbonyl compound and the reaction conditions. Aldehydes generally react faster than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. researchgate.net The use of catalysts, such as aniline (B41778) or its derivatives, can accelerate the ligation process. researchgate.netnih.gov

Below is a table summarizing the reaction of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine with various carbonyl compounds.

| Carbonyl Compound | Product | Catalyst | Reaction Conditions |

| Aldehyde (R-CHO) | R-CH=N-O-(CH2)2-Piperidine | Acid (e.g., H+) | pH ~5 |

| Ketone (R-CO-R') | R,R'-C=N-O-(CH2)2-Piperidine | Acid (e.g., H+) | pH ~5 |

Nucleophilic Reactivity of the Hydroxylamine Nitrogen and Oxygen Atoms

Hydroxylamine and its derivatives are considered ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. researchgate.netresearchgate.net The nucleophilicity of the nitrogen atom is enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect. masterorganicchemistry.com This makes the nitrogen atom a potent nucleophile for attacking electrophilic centers like carbonyl carbons. quora.com

However, the oxygen atom can also act as a nucleophile, particularly when reacting with hard electrophiles. rsc.org For O-substituted hydroxylamines like the title compound, the oxygen atom's nucleophilicity is generally diminished due to the presence of the alkyl group. The primary site of nucleophilic attack in most reactions, especially with softer electrophiles, is the nitrogen atom. rsc.org In reactions with certain electrophiles, the possibility of O-attack versus N-attack can be influenced by factors such as the solvent and the nature of the electrophile. researchgate.net

Rearrangement Reactions of Derived Oximes and Related Intermediates (e.g., Beckmann Rearrangement)

Oximes derived from ketones can undergo the Beckmann rearrangement, an acid-catalyzed transformation to form substituted amides. wikipedia.orgmasterorganicchemistry.com This reaction involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group (or in this case, the ether oxygen, which is less likely without conversion to a better leaving group), followed by the migration of an alkyl or aryl group from the carbon to the nitrogen atom, with the simultaneous expulsion of the leaving group. masterorganicchemistry.comorganic-chemistry.org The resulting nitrilium ion is then hydrolyzed to yield the amide. masterorganicchemistry.com

The choice of acid catalyst is crucial, with reagents like sulfuric acid, polyphosphoric acid, and tosyl chloride being commonly used. wikipedia.org The regioselectivity of the rearrangement is determined by which group (R or R' in a ketoxime) migrates, which is typically the group positioned anti to the hydroxyl group. chem-station.com

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation, which can be favored under specific conditions. wikipedia.org Careful selection of reagents and solvent can often direct the reaction towards either rearrangement or fragmentation. wikipedia.org

Reactivity Profiles of the Piperidine (B6355638) Moiety

The piperidine ring in O-(2-(Piperidin-1-yl)ethyl)hydroxylamine also possesses distinct reactivity, primarily centered on its nitrogen atom.

Nucleophilic Character of the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is a secondary amine and exhibits characteristic nucleophilic and basic properties. wikipedia.org Its nucleophilicity allows it to react with a variety of electrophiles. For instance, it can be alkylated, acylated, or participate in nucleophilic addition reactions. rsc.org The nucleophilicity of the piperidine nitrogen is generally greater than that of acyclic secondary amines due to its less hindered nature. masterorganicchemistry.com However, its reactivity can be influenced by the steric bulk of the electrophile. masterorganicchemistry.com

The basicity of the piperidine nitrogen (pKa of the conjugate acid is around 11.22) means it can be readily protonated by acids. wikipedia.org This property is important in biological contexts and in controlling the solubility of the molecule.

Potential for Ring-Opening and Ring-Expansion Reactions

Under certain conditions, the piperidine ring can undergo ring-opening or ring-expansion reactions. Ring-opening can be initiated by oxidation of the carbon atom alpha to the nitrogen, which can lead to the formation of an amino-aldehyde. researchgate.net Another pathway for ring-opening involves the Hofmann elimination, which would require quaternization of the piperidine nitrogen followed by treatment with a strong base.

Ring-expansion reactions of piperidines to form seven-membered rings like azepanes are also known synthetic transformations. rsc.org These reactions often proceed through specific intermediates and can be highly stereoselective and regioselective. rsc.org While not a common reaction for this specific molecule under normal conditions, the potential for such transformations exists under appropriate synthetic protocols. rsc.orgnih.gov

Functionalization and Derivatization at the Piperidine Ring and Adjacent Ethyl Chain

The chemical structure of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine offers multiple sites for functionalization, primarily centered on the piperidine ring and, to a lesser extent, the adjacent ethyl chain. The reactivity of the piperidine moiety is well-documented, with various strategies developed for its modification.

Piperidine Ring Functionalization:

The piperidine ring is a prevalent scaffold in pharmaceuticals, leading to extensive research into its selective functionalization. Key strategies applicable to the piperidine ring of the title compound include:

C-H Functionalization: Direct C-H activation is a powerful tool for derivatization, allowing for the introduction of new substituents without pre-functionalization. For piperidines, C-H functionalization can be directed to different positions (C2, C3, C4) depending on the reaction conditions and the directing groups employed. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for the C4 position of piperidines using aminoquinoline amide directing groups. These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism. The site-selectivity (e.g., cis vs. trans) is influenced by the stability of the resulting palladacycle intermediates, with steric strain playing a crucial role. For instance, photoredox catalysis has been used for the α-amino C–H arylation of piperidines, where the diastereoselectivity is under thermodynamic control.

Ring-Opening Functionalization: Unstrained cyclic amines like piperidine can undergo ring-opening reactions. For example, difluorocarbene transfer can induce ring-opening bromoformylation, converting piperidines into functionalized γ- and δ-amino esters. This strategy allows for significant skeletal remodeling of the piperidine core.

N-Alkylation and Acylation: The tertiary nitrogen of the piperidine ring is nucleophilic and can react with various electrophiles. While the nitrogen in O-(2-(Piperidin-1-yl)ethyl)hydroxylamine is already substituted, further reactions are conceptually possible, though they might lead to the formation of quaternary ammonium (B1175870) salts, potentially altering the compound's properties.

Derivatization via Reactive Intermediates: The generation of highly reactive intermediates like piperidynes (e.g., 3,4-piperidyne) from appropriately substituted piperidines allows for cycloaddition reactions to form complex, annulated piperidine scaffolds.

Ethyl Chain Functionalization:

The ethyl chain adjacent to the piperidine ring is generally less reactive than the piperidine nitrogen or the hydroxylamine group. Functionalization would typically require harsh conditions or activation of the C-H bonds, which is less common than on the piperidine ring itself. However, reactions could potentially be designed to target this chain, for example, through radical abstraction or directed metallation, although specific literature for this on the title compound is scarce.

Mechanistic Studies of Key Transformations Involving the Compound

While specific mechanistic studies for O-(2-(Piperidin-1-yl)ethyl)hydroxylamine are not widely available, the mechanisms of key transformations involving its core structures—piperidine and hydroxylamine—have been investigated, providing a strong basis for understanding its reactivity.

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic and thermodynamic data provide quantitative insight into reaction feasibility and rates. Due to a lack of specific data for O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, data for related piperidine and hydroxylamine reactions are presented to illustrate the principles.

Kinetic studies on the synthesis of substituted piperidines have been conducted using UV-vis spectrophotometry to determine reaction rates and activation parameters. For example, the reaction of 4-methylbenzaldehyde, aniline, and ethyl acetoacetate (B1235776) to form a substituted piperidine was found to have a two-step mechanism, with the first step being rate-determining.

Table 1: Activation Parameters for a Substituted Piperidine Synthesis in Different Solvents This table presents data for a model reaction to illustrate typical kinetic parameters in piperidine synthesis.

| Solvent | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| Methanol | 40.35 | 37.88 | -169.55 | 88.42 |

| Ethanol | 36.14 | 33.67 | -178.60 | 86.85 |

Data sourced from a kinetic study on a multi-component piperidine synthesis and is intended to be illustrative.

Similarly, the kinetics of displacement reactions of halogeno-N-methylpyridinium salts with piperidine have been measured, showing that activation energies are significantly lower than for reactions with hydroxide (B78521) ions. The rate constants for the reactions of hydroxyl radicals with various organic molecules, including those containing hydroxylamine functionalities, have also been determined. For hydroxylamine itself, the vapor-phase reaction with hydroxyl radicals has an estimated rate constant of 2.1 x 10⁻¹¹ cm³/molecule-sec at 25 °C. The reactivity of the hydroxylamine moiety in the title compound would likely be influenced by the bulky piperidin-1-ylethyl substituent.

Table 2: Kinetic Data for Reactions Involving Piperidine This table shows kinetic data for piperidine acting as a nucleophile, providing insight into its reactivity.

| Reactant | Solvent | Temperature (°C) | k (Rate Constant) | Activation Energy (Ea) (kcal/mol) |

| 4-Chloro-N-methylpyridinium iodide | Water | 100 | Value not specified | 18.2 |

| 4-Chloro-N-methylpyridinium iodide | Ethanol | 100 | Value not specified | 19.3 |

| 2-Bromo-N-methylpyridinium iodide | Water | 60.2 | 2.18 x 10⁻⁴ L/mol·s | 17.6 |

Data adapted from a study on displacement reactions with piperidine and is for illustrative purposes.

Computational studies using Density Functional Theory (DFT) are frequently employed to calculate the thermodynamic parameters of reaction pathways, such as the relative free energies of intermediates and transition states. For the C-H arylation of piperidines, DFT calculations have shown that the cis-selectivity arises from the greater strain in the trans-palladacycle intermediate.

Elucidation of Intermediates and Transition States

The elucidation of transient species like intermediates and transition states is fundamental to understanding reaction mechanisms. This is often achieved through a combination of spectroscopic methods, trapping experiments, and computational modeling.

Intermediates:

Palladacycles: In palladium-catalyzed C-H functionalization of piperidines, palladacycle intermediates are key. These species form through a concerted metalation-deprotonation (CMD) step and their relative stability dictates the stereochemical outcome of the reaction. Isolation and characterization of these palladacycles provide direct evidence for the proposed catalytic cycle.

Iminium Ions: In reactions such as the aza-Prins or aza-Pummerer cyclizations to form piperidines, iminium ions are crucial electrophilic intermediates. Their formation is often promoted by a Lewis or Brønsted acid, and they are subsequently trapped intramolecularly by a nucleophile.

Radical Intermediates: Some piperidine functionalizations proceed through radical pathways. For example, photoredox-catalyzed reactions can generate α-amino radicals that then engage in coupling reactions. These radical intermediates can be detected or inferred through trapping experiments using agents like TEMPO.

Piperidynes: As mentioned, highly strained and reactive intermediates like 3,4-piperidyne can be generated from silyl (B83357) triflate precursors. These intermediates are typically not observed directly but are intercepted in situ by trapping agents like furans or pyrones in cycloaddition reactions, with the structure of the resulting product confirming the piperidyne's existence.

Transition States:

Direct observation of transition states is not feasible due to their fleeting nature. Their structures and energies are primarily investigated using computational methods, such as DFT.

C-H Activation Transition States: For the palladium-catalyzed arylation of piperidines, the transition state for the C-H activation step has been calculated to involve a CMD mechanism, where the C-H bond is broken with the assistance of a ligand acting as an internal base. The calculated activation energies for cis and trans C-H activation can be very similar, but the subsequent steps determine the final product ratio.

Nucleophilic Attack Transition States: In SNAr reactions involving piperidine as a nucleophile, computational studies have modeled the transition state for the nucleophilic attack on the aromatic ring. These calculations show stabilization of the transition state by electron-withdrawing groups on the electrophile, which lowers the activation energy barrier.

These examples from related systems provide a framework for postulating the intermediates and transition states involved in the chemical transformations of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be established.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their local chemical environments. For O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, the spectrum would show distinct signals corresponding to the piperidine (B6355638) ring, the ethyl linker, and the hydroxylamine (B1172632) moiety. Based on the analysis of related structures, the expected chemical shifts (δ) are predicted. chemicalbook.comnih.gov The amine protons of the hydroxylamine group (-ONH₂) are exchangeable and may appear as a broad singlet.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Piperidine H-2, H-6 (α to N) | ~2.4 - 2.6 | Triplet (t) or Multiplet (m) | 4H |

| Piperidine H-3, H-5 (β to N) | ~1.5 - 1.7 | Multiplet (m) | 4H |

| Piperidine H-4 (γ to N) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| N-CH₂ (ethyl) | ~2.6 - 2.8 | Triplet (t) | 2H |

| O-CH₂ (ethyl) | ~3.7 - 3.9 | Triplet (t) | 2H |

| -NH₂ (hydroxylamine) | Variable, broad | Singlet (s) | 2H |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, five distinct signals are expected, corresponding to the three unique carbon environments in the piperidine ring and the two carbons of the ethyl chain. Predicted chemical shifts are based on data from similar piperidine and ethylamine (B1201723) structures. nih.govkorea.ac.krresearchgate.net

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperidine C-2, C-6 | ~54 - 56 |

| Piperidine C-3, C-5 | ~25 - 27 |

| Piperidine C-4 | ~23 - 25 |

| N-CH₂ (ethyl) | ~57 - 59 |

| O-CH₂ (ethyl) | ~74 - 76 |

2D NMR Techniques To confirm the assignments made from 1D spectra, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for example, confirming the -CH₂-CH₂- connectivity in the ethyl group and the coupling network within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively linking the ethyl group to the piperidine nitrogen and the oxygen atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net For O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, these techniques would confirm the presence of N-H, O-H, C-H, C-N, C-O, and N-O bonds. researchgate.net

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| -NH₂ (hydroxylamine) | N-H Stretch | 3300 - 3100 (broad) | Medium |

| C-H (piperidine, ethyl) | C-H Stretch | 2950 - 2800 | Strong |

| -NH₂ (hydroxylamine) | N-H Bend | 1650 - 1580 | Weak |

| C-H (piperidine, ethyl) | C-H Bend | 1470 - 1430 | Medium |

| C-O (ether) | C-O Stretch | 1150 - 1085 | Medium |

| C-N (piperidine) | C-N Stretch | 1100 - 1020 | Medium |

| N-O (hydroxylamine) | N-O Stretch | 920 - 850 | Medium |

The N-H stretching vibrations of the hydroxylamine group would appear as broad bands in the IR spectrum. The aliphatic C-H stretching from the piperidine and ethyl moieties would be sharp and strong. The C-O ether stretch and C-N amine stretches would be found in the fingerprint region, confirming the core structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of the compound and providing structural information through analysis of its fragmentation patterns. The nominal molecular weight of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine (C₇H₁₆N₂O) is 144.21 g/mol . bldpharm.com In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of 145.13.

The fragmentation pattern under collision-induced dissociation (CID) can be predicted based on the structure. Key cleavages would likely occur at the most labile bonds, such as the N-O and C-O bonds, and via alpha-cleavage adjacent to the piperidine nitrogen. nih.govwvu.eduresearchgate.net

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge Ratio) | Possible Fragment Structure | Fragmentation Pathway |

| 145.13 | [C₇H₁₇N₂O]⁺ | Protonated molecular ion [M+H]⁺ |

| 113.12 | [C₇H₁₅N]⁺ | Loss of H₂NO |

| 98.10 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of an ethyl radical, followed by rearrangement |

| 84.08 | [C₅H₁₀N]⁺ | Piperidinemethyl cation, from cleavage of the C-C bond in the ethyl chain |

| 58.07 | [C₂H₈N₂]⁺ | Loss of piperidine |

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, providing further confidence in the structural assignment.

X-ray Crystallography for Solid-State Structural Determination

Should O-(2-(Piperidin-1-yl)ethyl)hydroxylamine be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles. nih.gov

While a crystal structure for this specific compound is not publicly available, analysis would be expected to reveal:

Conformation: The piperidine ring would almost certainly adopt a chair conformation, which is its most stable form. ymdb.ca The conformation of the flexible ethyl-hydroxylamine side chain would also be determined.

Bond Parameters: Exact lengths of the C-N, C-C, C-O, and N-O bonds would be measured.

Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonding involving the donor (-NH₂) and acceptor (-O-) sites of the hydroxylamine group, connecting molecules into a larger supramolecular architecture. mdpi.comresearchgate.net

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for assessing the purity of a sample of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine and for separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing the purity of this polar compound. nih.gov A typical method would involve a C18 stationary phase with a polar mobile phase. Given the lack of a strong UV chromophore, detection could be achieved at low wavelengths (~200-210 nm) or by using a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Alternatively, pre-column derivatization with a UV-active agent could enhance sensitivity. nih.govrsc.org

Gas Chromatography (GC) GC is also a viable technique for purity analysis, particularly for assessing volatile impurities. Due to the compound's polarity and the presence of active amine and hydroxyl groups, a derivatization step (e.g., silylation) might be necessary to improve peak shape and thermal stability. A polar capillary column would be required for the separation. rsc.orgresearchgate.net

Interactive Table: Typical Chromatographic Conditions

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient elution) | UV (205 nm), CAD, ELSD, MS |

| GC | DB-17 or similar polar phase (e.g., 30 m x 0.32 mm, 0.25 µm) | Helium | Flame Ionization (FID), MS |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

This would involve using methods like Density Functional Theory (DFT) to calculate the electronic structure of the molecule. These calculations could predict molecular orbital energies (such as the HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) could also be mapped to identify nucleophilic and electrophilic sites, offering insights into how the molecule might interact with other chemical species.

Conformational Analysis and Potential Energy Surface Mapping

A systematic search of the conformational space of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine would be required. This would involve rotating the molecule's single bonds and calculating the energy of each resulting conformation. The results would be used to construct a potential energy surface, identifying the most stable (lowest energy) conformers and the energy barriers between them. This is critical for understanding the molecule's flexibility and its predominant shapes.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, this would entail calculating vibrational frequencies (for IR and Raman spectroscopy), and chemical shifts (for NMR spectroscopy). Such predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine over time. These simulations would model the movements of the atoms within the molecule, providing a picture of its flexibility and how it might interact with its environment, such as a solvent or a biological receptor. Key properties like the root-mean-square deviation (RMSD) could be calculated to assess structural stability.

Analysis of Non-Covalent Interactions and Molecular Recognition

A detailed analysis of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's structure and its interactions with other molecules would be performed. This is particularly important for understanding molecular recognition processes, for instance, how the molecule might bind to a protein.

Without dedicated studies on O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, any attempt to populate these sections with detailed research findings and data tables would be unfounded. Further experimental and computational research is needed to provide the necessary data for such a specialized scientific article.

Applications As a Synthetic Intermediate and Building Block in Diverse Chemical Systems

Precursor in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Oxadiazoles, Imidazoles)

The hydroxylamine (B1172632) moiety of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine is a potent nucleophile that readily participates in cyclization reactions to form various nitrogen-containing heterocycles. This makes the compound a key starting material for synthesizing heterocycles functionalized with a piperidin-1-ylethyl group, which can be crucial for modulating the pharmacological or physicochemical properties of the final molecule.

Isoxazoles: Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. A common and effective method for their synthesis is the reaction of a hydroxylamine with a 1,3-dicarbonyl compound. youtube.com In this reaction, the amino group of the hydroxylamine first condenses with one carbonyl group to form an imine, followed by an intramolecular attack of the hydroxyl group on the second carbonyl. Subsequent dehydration yields the aromatic isoxazole (B147169) ring. youtube.com When O-(2-(Piperidin-1-yl)ethyl)hydroxylamine is used, the resulting isoxazole is substituted at the nitrogen atom with the 2-(piperidin-1-yl)ethyl group. A related approach involves the copper-catalyzed synthesis from O-alkynyl hydroxylamines, which can also be adapted to produce isoxazole derivatives. nih.gov

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carboxylic acids. nih.govacs.org One modern approach involves a one-pot synthesis where a carboxylic acid is first converted into a reactive intermediate that then cyclizes to form the oxadiazole ring. acs.org While many syntheses of 2,5-disubstituted 1,3,4-oxadiazoles start from 1,2-diacyl hydrazines, O-(2-(Piperidin-1-yl)ethyl)hydroxylamine can be envisioned as a building block in multi-step syntheses where the hydroxylamine functionality is first incorporated and then participates in the formation of the heterocyclic core. nih.govijpsr.com

Imidazoles: Imidazoles are another class of heterocycles accessible through multi-component reactions. For instance, 1-hydroxy-imidazole derivatives can be synthesized via a one-pot, four-component reaction involving a hydroxylamine, a benzonitrile, an arylglyoxal, and a 1,3-dicarbonyl compound. researchgate.net Employing O-(2-(Piperidin-1-yl)ethyl)hydroxylamine in such a reaction would lead to the formation of complex imidazole (B134444) structures bearing the characteristic piperidine (B6355638) side chain, which is a common motif in pharmacologically active molecules. researchgate.netrsc.org

Table 1: Heterocycle Synthesis Using O-(2-(Piperidin-1-yl)ethyl)hydroxylamine as a Precursor

| Heterocycle | General Reactants | Resulting Structure |

|---|---|---|

| Isoxazole | 1,3-Dicarbonyl Compound | Isoxazole ring N-substituted with a 2-(piperidin-1-yl)ethyl group. youtube.com |

| Oxadiazole | Carboxylic Acid Derivative (in multi-step synthesis) | 1,3,4-Oxadiazole ring incorporating the N-O linkage. nih.govacs.org |

| Imidazole | Benzonitrile, Arylglyoxal, 1,3-Dicarbonyl Compound | 1-Hydroxy-imidazole core with the 2-(piperidin-1-yl)ethyl group on the oxygen. researchgate.net |

Role in the Construction of Complex Amine and Hydroxylamine Derivatives

The reactivity of the N-O bond and the nitrogen atom in O-(2-(Piperidin-1-yl)ethyl)hydroxylamine allows for its elaboration into more complex structures. It serves as a scaffold for synthesizing polysubstituted hydroxylamines and related amine derivatives.

Recent advances highlight the synthesis of di- and trisubstituted hydroxylamines as an under-explored area in medicinal chemistry. mdpi.com Reductive amination of O-monosubstituted hydroxylamines, such as O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, with aldehydes or ketones is a powerful method for creating N,O-disubstituted hydroxylamine derivatives. mdpi.com This reaction involves the formation of an oxime ether intermediate, which is then selectively reduced to the corresponding hydroxylamine without cleaving the labile N-O bond.

Furthermore, the nitrogen atom of the hydroxylamine group can be directly alkylated. wikipedia.org This reaction provides a direct route to N-alkyl-N-(2-(piperidin-1-yl)ethoxy)amines, further increasing molecular complexity. The choice of alkylating agent and reaction conditions allows for controlled synthesis of diverse derivatives.

Finally, the hydroxylamine functional group can be reduced to the corresponding primary amine. smolecule.com This transformation converts O-(2-(Piperidin-1-yl)ethyl)hydroxylamine into 2-(piperidin-1-yl)ethanamine, a useful diamine building block in its own right.

Table 2: Transformations for Complex Derivative Synthesis

| Reaction Type | Reactant(s) | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | N,O-Disubstituted Hydroxylamine mdpi.com |

| N-Alkylation | Alkylating Agent (e.g., Alkyl Halide) | N-Alkyl-O-alkyl Hydroxylamine wikipedia.org |

| Reduction | Reducing Agent (e.g., Lithium Aluminum Hydride) | Primary Amine smolecule.com |

Utilization in the Formation of Hydroxamic Acids and Related Derivatives

Hydroxamic acids are a crucial class of compounds in medicinal chemistry, largely due to their ability to chelate metal ions within the active sites of metalloenzymes like histone deacetylases (HDACs). researchgate.netunimi.it The most direct synthesis of hydroxamic acids involves the nucleophilic acyl substitution of a carboxylic acid derivative (such as an acyl chloride or an activated ester) with a hydroxylamine. unimi.it

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine serves as an O-substituted hydroxylamine donor in this reaction. Its reaction with an activated carboxylic acid yields an O-(2-(piperidin-1-yl)ethyl)hydroxamic acid. This O-substitution prevents the potential for forming the alternative N-hydroxamic acid isomer and can improve the stability or pharmacokinetic properties of the resulting molecule. The use of protected or substituted hydroxylamines is a common strategy to achieve high yields and avoid side products. unimi.it Solid-phase synthesis techniques have also been developed where hydroxylamine is tethered to a resin, allowing for the construction of combinatorial libraries of hydroxamic acid derivatives. google.com This highlights the potential of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine in high-throughput synthesis campaigns.

Table 3: Synthesis of O-Substituted Hydroxamic Acids

| Starting Material 1 | Starting Material 2 | Product |

|---|---|---|

| O-(2-(Piperidin-1-yl)ethyl)hydroxylamine | Activated Carboxylic Acid (e.g., R-COCl) | O-(2-(Piperidin-1-yl)ethyl)hydroxamic Acid |

Design and Synthesis of Specialized Chemical Probes and Reagents

Chemical probes are essential tools for studying biological systems. The hydroxylamine functional group is particularly useful for creating probes designed to react with specific biomolecules. For example, hydroxylamine-based probes have been developed to profile protein S-acylation by reacting with thioester linkages to label fatty-acylated proteins. rsc.org

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine is an ideal starting point for designing such specialized reagents. The hydroxylamine group provides the reactive "warhead" for covalent modification or labeling of target molecules, such as those containing aldehyde or ketone groups. The piperidine-ethyl portion of the molecule can be used to tune the probe's properties:

Solubility and Permeability: The piperidine ring can enhance water solubility and influence the probe's ability to cross cell membranes.

Reporter Group Attachment: The nitrogen atom of the piperidine ring can be further functionalized to attach reporter groups, such as fluorophores or biotin (B1667282) tags, for detection and visualization.

Affinity Handle: The piperidine moiety itself can act as a recognition element or be modified to incorporate a specific binding group, targeting the probe to a particular protein or cellular location.

Development of Novel Linkers and Molecular Scaffolds for Chemical Diversification

The bifunctional nature of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine makes it an excellent linker for connecting two different molecular fragments or for building diverse molecular scaffolds. The molecule possesses two distinct points for chemical modification: the hydroxylamine group and the piperidine nitrogen.

Hydroxylamine End: This group can be readily conjugated to molecules containing carboxylic acids (to form hydroxamic acids), aldehydes, or ketones (to form oximes). This allows for the tethering of the piperidine-containing fragment to a wide range of substrates, including peptides, drugs, or solid supports. google.com

Piperidine End: The secondary amine within the piperidine ring is a nucleophile that can be acylated, alkylated, or used in reductive amination reactions. This allows for the attachment of a second molecular entity, creating a heterobifunctional linker.

This dual reactivity enables the use of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine in combinatorial chemistry and fragment-based drug discovery. By systematically varying the components attached to each end of the linker, large libraries of new compounds can be rapidly synthesized. The piperidine ring provides a rigid, well-defined scaffold that can properly orient the attached molecular fragments in three-dimensional space, which is critical for designing molecules that can interact with biological targets. The use of piperidine-containing scaffolds is a known strategy for developing novel inhibitors for targets like the NLRP3 inflammasome. mdpi.com

Future Directions and Emerging Research Avenues

Development of Enantioselective Synthetic Routes for Chiral Analogues

The development of synthetic methods to access chiral molecules is a cornerstone of modern drug discovery and materials science. For analogues of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine, introducing chirality, for instance at the ethyl backbone or on the piperidine (B6355638) ring, could lead to derivatives with unique stereospecific interactions with biological targets.

Future research will likely focus on adapting established enantioselective methods to synthesize chiral analogues of this compound. Methodologies for the asymmetric synthesis of chiral piperidines, which are prevalent structural motifs in pharmaceuticals, are particularly relevant. nih.govsemanticscholar.orgresearchgate.net For example, transition metal-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts or enamides offers a reliable route to chiral piperidines. semanticscholar.org Another powerful technique is the use of chiral auxiliaries, such as phenylglycinol, in Strecker-type reactions to produce chiral amino acids that can be further elaborated into chiral piperidine structures. researchgate.netnih.gov

Moreover, the synthesis of chiral β³-aminoxy acids has been achieved through methods like Arndt-Eistert homologation and the enantioselective reduction of β-keto esters using chiral catalysts. nih.gov These approaches could be conceptually applied to create chiral hydroxylamine-containing building blocks for the synthesis of novel analogues. A key challenge and area of focus will be the development of catalysts and reaction conditions that are tolerant of the hydroxylamine (B1172632) and piperidine functionalities.

Table 1: Potential Enantioselective Strategies for Chiral Analogues

| Strategy | Description | Potential Application | Key Challenge |

| Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Rh, Ru, Ir) to hydrogenate prochiral precursors like substituted pyridines or enamines. semanticscholar.org | Synthesis of piperidines with defined stereocenters on the ring. | Catalyst poisoning by the nitrogen atoms of the piperidine or hydroxylamine. |

| Chiral Auxiliary-Based Synthesis | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal. researchgate.netnih.gov | Introduction of stereocenters adjacent to the piperidine ring or on the ethyl chain. | Multiple synthetic steps and purification challenges. |

| Organocatalysis | Use of small organic molecules as catalysts, such as chiral aldehydes or phosphoric acids, to promote enantioselective transformations. frontiersin.orgresearchgate.net | Asymmetric functionalization of precursors to the target molecule. | Development of catalysts compatible with the substrate's functional groups. |

| Copper-Catalyzed Aminoboration | Enantioselective cyclization of alkenes containing an amino group to form chiral N-heterocycles. nih.govresearchgate.net | Could be adapted for the synthesis of piperidines with specific cis- or trans-configurations. | Substrate design to favor the desired cyclization pathway. |

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency and selectivity of chemical reactions involving O-(2-(Piperidin-1-yl)ethyl)hydroxylamine can be significantly enhanced through the exploration of novel catalytic systems. Research in this area is expected to focus on catalysts that can selectively activate different parts of the molecule for further functionalization.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been used to synthesize N-alkyl-N-(pyridin-2-yl)hydroxylamines. nih.gov Similar strategies could be employed to modify the piperidine ring or to attach the entire O-(2-(Piperidin-1-yl)ethyl)hydroxylamine moiety to other molecular scaffolds. The development of ligands that can control the reactivity and prevent catalyst deactivation will be crucial. nih.gov

Furthermore, iron-catalyzed aminative difunctionalization of alkenes using hydroxylamine-derived reagents presents a powerful method for installing amine groups. chemrxiv.org Exploring this reactivity with analogues of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine could lead to novel transformations. Chiral aldehyde catalysis, which activates amino acids for asymmetric reactions, could also be adapted for transformations involving the hydroxylamine group. frontiersin.orgresearchgate.net

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netnih.govmdpi.com The integration of the synthesis of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine and its derivatives into flow chemistry platforms is a promising future direction. researchgate.net

Continuous flow synthesis has already been demonstrated for other hydroxylamine derivatives, such as (E)-O-(3-chloro-2-propenyl)hydroxylamine. scilit.com This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can be critical when handling potentially unstable intermediates. researchgate.net Automated flow synthesis systems can also facilitate the rapid generation of libraries of analogues for screening purposes by systematically varying starting materials and reagents. nih.gov This is particularly valuable in a drug discovery context for structure-activity relationship studies. mdpi.com

Table 2: Advantages of Flow Chemistry for Synthesizing Analogues

| Advantage | Description | Relevance to O-(2-(Piperidin-1-yl)ethyl)hydroxylamine |

| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions or unstable compounds. researchgate.net | Handling of potentially reactive hydroxylamine intermediates. |

| Improved Efficiency | Precise control over reaction conditions often leads to higher yields and purities. nih.gov | Optimization of multi-step syntheses and reduction of byproducts. |

| Scalability | Production can be easily scaled up by running the system for longer periods. mdpi.com | Facile production of larger quantities for further studies. |

| Automation | Automated platforms enable high-throughput synthesis and optimization of reaction conditions. researchgate.net | Rapid generation of a library of diverse analogues for screening. |

Discovery of Undiscovered Reactivity Modes and Transformation Pathways

The unique combination of a piperidine ring and a hydroxylamine functional group in O-(2-(Piperidin-1-yl)ethyl)hydroxylamine suggests the potential for novel and undiscovered reactivity. Hydroxylamines are known to participate in a variety of transformations, including acting as nucleophiles, reducing agents, and precursors to nitrogen-containing radicals. nih.govwikipedia.org

Future research could explore the reaction of the hydroxylamine moiety with a wider range of electrophiles to form new derivatives. For example, its reaction with aldehydes and ketones to form oximes is a well-known transformation that could be used for purification or further functionalization. wikipedia.orgrsc.org The development of new methods for the selective N- or O-alkylation of the hydroxylamine group would also expand the accessible chemical space. wikipedia.org

Additionally, the N-O bond in hydroxylamine derivatives is relatively weak and can be cleaved under certain conditions, which could be exploited in novel synthetic strategies. The design of reactions where the entire O-(2-(Piperidin-1-yl)ethyl)hydroxylamine acts as a bifunctional reagent, participating in cascade or multicomponent reactions, is another exciting avenue for exploration.

Interdisciplinary Approaches for Expanding its Utility in Chemical Sciences

The full potential of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine and its analogues will likely be realized through interdisciplinary collaborations. The structural motifs present in the molecule suggest applications in several areas of the chemical sciences.

In medicinal chemistry and chemical biology , hydroxylamine derivatives have been investigated as antibacterial agents, potentially by acting as radical scavengers that inhibit bacterial enzymes like ribonucleotide reductase. nih.govacs.org The piperidine scaffold is also a common feature in many approved drugs. semanticscholar.org Therefore, synthesizing and screening libraries of analogues of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine for various biological activities is a logical future direction. rsc.org

In materials science , the ability of molecules to form ordered structures is of great interest. The piperidine and hydroxylamine groups can participate in hydrogen bonding and other noncovalent interactions, which could be exploited in the design of new materials with specific properties, a field known as crystal engineering. nih.gov

By combining synthetic innovations with biological screening and materials characterization, the utility of this chemical scaffold can be significantly expanded beyond its current applications.

Q & A